6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHPMCHOILEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Condensation: The brominated intermediate undergoes condensation with a suitable amine, such as 2-aminonicotinonitrile.
Cyclization: The resulting product is cyclized under acidic or basic conditions to form the pyridopyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as an antitumor agent. A significant body of research has focused on its ability to enhance the efficacy of established chemotherapeutic agents. For instance, a study investigated the compound's effects when combined with cyclophosphamide, a common chemotherapy drug. The results indicated that the combination treatment significantly increased the lifespan of mice with Ehrlich ascites carcinoma compared to cyclophosphamide alone. Specifically, the compound showed a 28.2% increase in antitumor activity and a notable reduction in tumor volume .
| Compound | Effect on Mean Lifespan (%) | Tumor Volume Reduction (%) |
|---|---|---|
| Cyclophosphamide (CP) | Baseline | Baseline |
| DGS-658 + CP | 51.2% | 17.7% |
| DGS-666 + CP | 110.4% | 28.2% |
These findings suggest that this compound may possess synergistic properties that enhance the effectiveness of existing cancer treatments.
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various pyrimidine derivatives. Its unique structure allows for modifications that can lead to new compounds with distinct biological activities. For example, researchers have successfully synthesized N-3-substituted derivatives of pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione using methodologies that incorporate this compound as a precursor . This versatility makes it a valuable building block in organic synthesis.
Case Study: Antitumor Efficacy Evaluation
In a comprehensive case study examining the antitumor efficacy of newly synthesized compounds including this compound, researchers performed in vivo tests on mouse models. The study involved administering various doses and combinations of the compound alongside established chemotherapeutics to evaluate their collective impact on tumor growth and survival rates .
The results demonstrated substantial improvements in both lifespan extension and tumor size reduction when the compound was used in conjunction with traditional therapies. These findings underscore the potential for developing new therapeutic strategies that incorporate this compound into treatment regimens for cancer patients.
Mechanism of Action
The mechanism of action of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-iodopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Biological Activity
6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its fused pyridine and pyrimidine rings. This compound has garnered attention due to its diverse biological activities and potential pharmacological applications.
- Chemical Formula : CHBrNO
- Molecular Weight : 230.03 g/mol
- IUPAC Name : 6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
- CAS Number : 1956325-75-9
This compound exhibits its biological activity primarily through enzyme inhibition and interaction with various biomolecules. It is known to selectively inhibit tyrosine kinases, which play crucial roles in cellular signaling pathways related to growth and proliferation. This inhibition can lead to significant downstream effects on cellular processes.
Biological Activities
The compound has shown a range of biological activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting signaling pathways essential for cell survival. Its mechanism likely involves the inhibition of specific kinases that are overactive in various cancers.
- Antiviral Properties : Preliminary research suggests that this compound may exhibit antiviral activity against certain viruses by interfering with their replication mechanisms or by modulating host cell responses.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties and has shown efficacy against various bacterial strains, indicating potential use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits viral replication | |
| Antimicrobial | Effective against multiple bacterial strains |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis. The study concluded that the compound's ability to inhibit tyrosine kinases was a key factor in its anticancer efficacy.
Case Study: Antiviral Mechanism
Another study focused on the antiviral properties of this compound against influenza virus. The research indicated that treatment with this compound significantly reduced viral titers in infected cell cultures. The proposed mechanism involved interference with viral entry and replication within host cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology :
- Two-step synthesis : Start with 6-amino-1,3-dimethyluracil derivatives. Introduce bromine via bromination in aqueous medium (e.g., bromine added to a suspension of the precursor in water, followed by reflux) .
- Alkylation and functionalization : React 6-aminopyrimidine precursors with alkyl halides (e.g., ethyl iodide) in solvents like DMF or THF, using potassium carbonate as a base. Subsequent bromination or formylation (Vilsmeier conditions) introduces substituents .
- Characterization : Confirm structures using H/C NMR (e.g., δ 8.42–8.97 ppm for pyridyl protons) and LCMS (e.g., [M+H] at m/z 240.06) .
Q. Which spectroscopic techniques are critical for characterizing brominated pyridopyrimidine derivatives?
- Key Techniques :
- NMR : Assign protons and carbons using H (e.g., aromatic protons at δ 6.90–8.97 ppm) and C NMR (e.g., carbonyl carbons at δ 161–194 ppm). Discrepancies in shifts may arise from solvent effects or substituent electronegativity .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine rings) .
- Mass spectrometry : Validate molecular weight via LCMS or ESI-MS (e.g., [M+H] at m/z 310.17 for hydroxybenzoyl derivatives) .
Q. How are pyridopyrimidine derivatives screened for biological activity?
- Assays :
- Kinase inhibition : Test against targets like eEF-2K using enzymatic assays (e.g., IC determination via fluorescence polarization) .
- Antiviral or anticancer activity : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with derivatives functionalized at the 6-position .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated pyridopyrimidine synthesis?
- Variables to Optimize :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for alkylation steps (yields up to 78% in vs. 40–53% in ) .
- Catalysts : Add p-toluenesulfonic acid in THF to accelerate condensation reactions (e.g., 92% yield for hydroxybenzoyl derivatives) .
- Temperature control : Reflux conditions (60–80°C) improve regioselectivity in bromination .
Q. How should researchers resolve conflicting NMR data in structural elucidation?
- Strategies :
- Solvent standardization : Compare DMSO-d vs. CDCl shifts (e.g., N–CH protons at δ 3.53 ppm in DMSO vs. δ 3.93 ppm in CDCl ).
- 2D NMR : Use HSQC or HMBC to correlate ambiguous protons/carbons (e.g., distinguishing pyridyl C5–H from benzyl C3–H) .
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p) basis set in ) .
Q. What computational tools predict the reactivity of 6-bromopyridopyrimidine derivatives?
- Approaches :
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to assess charge-transfer potential .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair donation from O to σ* orbitals) .
- Molecular Electrostatic Potential (MEP) : Map nucleophilic (negative regions) and electrophilic (positive regions) sites for reaction planning .
Q. What challenges arise during bromination of pyridopyrimidine precursors?
- Key Issues :
- Regioselectivity : Competing bromination at adjacent positions (e.g., C5 vs. C6) due to electron-withdrawing groups. Use steric hindrance (e.g., bulky substituents) or directing groups to control selectivity .
- Side reactions : Hydrolysis of labile substituents (e.g., esters) under aqueous bromination conditions. Switch to anhydrous solvents like acetic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
